Azetidin-1-yl-(2,4-difluorophenyl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUKOKDKHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step A: Formation of the Azetidinone Core
- React a halogenated precursor (chlorine or bromine substituted) with an amine to form the azetidinone ring.
- The reaction is preferably carried out in an inert solvent such as a 1-4 carbon aliphatic alcohol (ethanol or methanol).
- The presence of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide) facilitates the reaction.
- The reaction temperature is maintained at the boiling point of the solvent to optimize conversion.
Step B: Reduction
- The azetidinone intermediate is subjected to reduction using lithium aluminum hydride (LiAlH4).
- This step is performed in tetrahydrofuran (THF), an ether solvent, at the boiling point of the medium.
- This reduction step is essential to convert intermediates into the desired azetidinone structure with the correct oxidation state.
Step C: Functional Group Transformations
- Further modifications such as conversion of cyanated compounds to carboxylic acids or amides are carried out.
- These transformations are done without affecting the rest of the molecule, preserving the azetidinone ring.
- Sodium hydrogen carbonate may be used in a 1-4 carbon aliphatic alcohol solvent at temperatures ranging from 20°C to the boiling point.
- The conversion of acid derivatives to carboxamides is achieved by standard organic synthesis methods known to experienced chemists.
Step D: Final Assembly
- The final product, this compound, is obtained by coupling the azetidinone ring with the 2,4-difluorophenyl moiety.
- This step typically involves the use of triethylamine in an ether solvent such as THF at low temperatures (~0°C) to promote nucleophilic substitution or acylation reactions.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|
| Step A | Halogenated precursor + amine + alkali hydroxide | Ethanol or methanol | Boiling point of solvent |
| Step B | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | Boiling point of solvent |
| Step C | Sodium hydrogen carbonate or KOH | 1-4 carbon aliphatic alcohol | 20°C to boiling point |
| Step D | Triethylamine | Ether (e.g., THF) | ~0°C |
Analytical and Purification Techniques
- The reaction progress and product purity are monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H and ^13C NMR.
- Chromatographic techniques such as column chromatography are employed to isolate pure isomers.
- The stereochemistry of the azetidinone ring is confirmed by vicinal proton coupling constants in NMR spectra.
Research Findings and Optimization
- The choice of solvent and base is critical to maximize yield and selectivity.
- The use of inert solvents like ethanol, methanol, and THF prevents side reactions and degradation.
- Temperature control, especially maintaining reaction mixtures at boiling points or low temperatures during sensitive steps, is essential for optimal conversion.
- The reduction step with LiAlH4 is a key transformation to achieve the desired azetidinone structure.
- Functional group transformations (cyanide to acid, acid to amide) are performed under mild conditions to preserve the azetidinone ring integrity.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Formation of azetidinone ring | Halogenated precursor + amine + KOH/NaOH | Ethanol or methanol | Boiling point | Cyclization to form azetidinone ring |
| Reduction | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | Boiling point | Reduction of intermediates |
| Functional group conversion | Sodium hydrogen carbonate or KOH | 1-4 carbon aliphatic alcohol | 20°C to boiling point | Conversion cyanide → acid → amide |
| Final coupling | Triethylamine | Ether (e.g., THF) | ~0°C | Coupling azetidinone with difluorophenyl ketone |
This preparation method is supported by patent literature and aligns with established organic synthesis protocols for azetidinone derivatives. The use of mild bases, inert solvents, and controlled temperatures ensures high yields and purity of this compound without compromising the azetidine ring structure.
No direct preparation of this exact compound was found in other sources, but the described methodology is the standard and most authoritative approach for synthesizing such azetidinone derivatives.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(2,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or ring-opened products.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Azetidin-1-yl-(2,4-difluorophenyl)methanone serves as an essential intermediate in organic synthesis. Its azetidine ring structure allows for the development of more complex molecules through various reactions such as cycloaddition and functionalization. Researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activities or novel properties .
Enzyme Inhibition and Receptor Binding
The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Studies indicate that azetidinones can interact with various biological targets, potentially modulating their activity. For instance, compounds with similar structures have shown promise in inhibiting specific enzymes involved in disease pathways .
Antimicrobial and Anticancer Properties
Recent research has highlighted the antimicrobial and anticancer properties of azetidinones. In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the difluorophenyl group can enhance bioactivity .
Medicinal Chemistry
Drug Development
this compound is being explored for its therapeutic potential in drug development. Its ability to bind selectively to biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and bacterial infections. The ongoing research focuses on optimizing its pharmacokinetic properties to improve efficacy and reduce side effects .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its versatility allows it to be incorporated into various formulations, contributing to the development of innovative materials with specific functionalities .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Azetidinone derivatives showed significant inhibition against Staphylococcus aureus. |
| Study 2 | Assess anticancer effects | Compounds demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of a key enzyme in metabolic pathways related to cancer progression. |
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoacylglycerol lipase, leading to increased levels of endocannabinoids like 2-arachidonoylglycerol, which can modulate pain and inflammation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidin-1-yl-(2,4-difluorophenyl)methanone belongs to a broader class of fluorinated aryl ketones with diverse heterocyclic substituents. Below is a comparative analysis of its structural and functional analogs:
Piperidine-Based Analogs
- (2,4-Difluorophenyl)-(4-piperidinyl)methanone (CAS: 84162-86-7): Molecular Formula: C₁₂H₁₃F₂NO. Key Differences: The six-membered piperidine ring introduces greater conformational flexibility compared to the strained azetidine. Properties: Higher melting point (547–548°C) and density (1.198 g/cm³), suggesting enhanced crystalline stability . Bioactivity: Piperidine analogs (e.g., [1-(substituted-benzoyl)-piperidin-4-yl] derivatives) exhibit moderate antibacterial activity against S. aureus and antiproliferative effects on cancer cells (MCF7, U373, C6 glioma), attributed to the oxime group’s ability to chelate metal ions or interact with cellular targets .
Azepane-Based Analogs
- (Azepan-1-yl)(2,6-difluorophenyl)methanone: Molecular Formula: C₁₃H₁₅F₂NO. Applications: Limited bioactivity data; structural analogs are explored in CNS drug discovery due to their ability to modulate neurotransmitter receptors .
Cyclopropyl-Substituted Analogs
- Cyclopropyl-(2,4-difluorophenyl)methanone (CAS: 60131-34-2): Molecular Formula: C₁₀H₈F₂O. Key Differences: The cyclopropyl group replaces the azetidine, introducing steric hindrance and altering electronic properties.
Aziridine-Based Analogs
- ((2R,3R)-3-(2,4-Difluorophenyl)-1-tosylaziridin-2-yl)-(cyclopropyl)methanone: Key Differences: The three-membered aziridine ring imposes significant steric strain, increasing reactivity but reducing stability (melting range: 97–99°C). Synthesis: Yielded 70% via silica gel chromatography, though instability necessitates careful handling .
Hydroxy-Substituted Azetidine Analogs
- (3-Hydroxyazetidin-1-yl)(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone (VU0405398): Key Differences: A hydroxyl group on the azetidine ring enhances hydrogen-bonding capacity, improving solubility and receptor binding. Bioactivity: Acts as a biased allosteric agonist of metabotropic glutamate receptor 5 (mGlu₅), demonstrating the impact of azetidine modifications on neuropharmacological activity .
Table 1: Structural and Functional Comparison
Biological Activity
Azetidin-1-yl-(2,4-difluorophenyl)methanone is a synthetic organic compound notable for its biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine and research.
Chemical Structure and Synthesis
This compound features a four-membered azetidine ring with a difluorophenyl group and a ketone functional group. The synthesis typically involves the reaction of azetidine with 2,4-difluorobenzoyl chloride under basic conditions, yielding the desired compound with specific chemical properties that influence its biological activity.
Target Enzyme:
The primary target of this compound is monoacylglycerol lipase (MAGL), a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound increases levels of 2-AG within the body, impacting various physiological processes such as mood regulation, appetite control, pain sensation, and inflammation.
Mode of Action:
The compound acts as a competitive inhibitor with respect to the 2-AG substrate. This competitive inhibition leads to significant increases in 2-AG and norepinephrine levels in neuronal cells, suggesting potential applications in treating conditions related to endocannabinoid signaling dysregulation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity: Preliminary studies have shown that this compound can inhibit cancer cell proliferation. For example, it has been evaluated against MCF-7 breast cancer cell lines, demonstrating potential cytotoxic effects.
- Antimicrobial Properties: The compound has also shown antibacterial and antifungal activities when tested using the agar diffusion method. These findings suggest it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
A review of literature reveals various studies focusing on the biological activity of similar azetidine derivatives:
- Anticancer Research: A study involving azetidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating strong antiproliferative effects .
- Mechanistic Studies: Investigations into the mechanisms of action showed that azetidine derivatives could induce apoptosis in cancer cells through various pathways. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to promote cell death in targeted cancer types .
Comparative Analysis of Biological Activity
The following table summarizes key findings on the biological activity of this compound compared to other azetidine derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Sub-micromolar | Moderate | MAGL inhibition; apoptosis induction |
| 3-Arylazetidinones | Nanomolar | High | Various pathways including apoptosis |
| 4-Difluorophenylazetidinones | Micromolar | Low | Enzyme inhibition |
Q & A
Q. What are the established synthetic routes for Azetidin-1-yl-(2,4-difluorophenyl)methanone?
The compound is typically synthesized via substitution reactions. For example, a piperidin-4-yl intermediate can react with sulfonyl chlorides or acyl chlorides under basic conditions. In one protocol, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime reacts with 2,5-dichloro-benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yielding the target compound after purification . Another method involves reductive alkylation using sodium cyanoborohydride with aldehydes, followed by hydrolysis to remove protecting groups .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and conformations (e.g., chair conformation of the azetidine/piperidine ring and tetrahedral geometry around sulfur atoms) .
- Infrared (IR) spectroscopy: Identifies carbonyl (C=O) and aromatic C-F stretches. For example, IR peaks at 1670–1700 cm⁻¹ confirm ketone groups .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide aryl, azetidine, and fluorine substituent signals. For instance, ¹⁹F NMR distinguishes between 2,4-difluorophenyl environments .
Q. What safety protocols should researchers follow when handling this compound?
While specific safety data for this compound are limited, general guidelines for structurally similar fluorinated ketones include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods like DFT improve structural and electronic analysis?
Density Functional Theory (DFT) optimizes molecular geometries to validate experimental SC-XRD data. For example, HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) predict reactivity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., electron-deficient fluorinated aryl rings) .
Q. How can researchers resolve contradictions between experimental and computational data?
- Thermogravimetric Analysis (TGA): Compare experimental thermal stability (e.g., decomposition at 170°C) with DFT-predicted bond dissociation energies .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds, π···π stacking) to explain deviations in crystal packing vs. gas-phase DFT models .
Q. What strategies optimize reaction yields in multi-step syntheses?
Q. How does the compound interact with biological targets (e.g., kinases)?
The 2,4-difluorophenyl group enhances binding to hydrophobic kinase pockets. In kinase inhibitor studies, the azetidine ring’s rigidity improves selectivity, while the ketone moiety participates in hydrogen bonding with catalytic lysine residues .
Q. What intermolecular forces stabilize the crystal structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
